molecular formula C10H8Cl2N4O2 B11798677 Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11798677
M. Wt: 287.10 g/mol
InChI Key: CJVMXWXHZZHOAC-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with chlorine atoms and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine-substituted positions.

Scientific Research Applications

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyridine: Shares the pyridine ring with chlorine substitutions.

    5-Methyl-1,2,3-triazole: Contains the triazole ring structure.

    Methyl 2-pyridylcarboxylate: Similar ester functional group.

Uniqueness

Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a dichloropyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8Cl2N4O2

Molecular Weight

287.10 g/mol

IUPAC Name

methyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H8Cl2N4O2/c1-5-8(10(17)18-2)15-16(14-5)9-7(12)3-6(11)4-13-9/h3-4H,1-2H3

InChI Key

CJVMXWXHZZHOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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